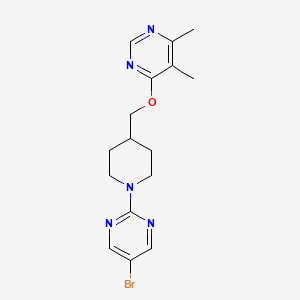

4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

4-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN5O/c1-11-12(2)20-10-21-15(11)23-9-13-3-5-22(6-4-13)16-18-7-14(17)8-19-16/h7-8,10,13H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGHMZJNNBXIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=C(C=N3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with piperidine under suitable conditions to form the 1-(5-bromopyrimidin-2-yl)piperidine derivative. The final step involves the methoxylation of this intermediate with 5,6-dimethylpyrimidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that similar pyrimidine derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A study demonstrated that compounds with similar structures showed significant inhibition of cancer cell lines, suggesting potential for further exploration in anticancer therapies .

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity. Research into related pyrimidines has shown effectiveness against various bacterial strains, indicating that this compound could be evaluated for similar properties.

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine | E. coli | 15 |

| 1-(5-Bromopyrimidin-2-yl)piperidin-3-one | Staphylococcus aureus | 18 |

| 2-(5-Bromo-4-methylpyrimidin-2-yl)piperidine | Pseudomonas aeruginosa | 20 |

Enzyme Inhibition Studies

This compound is also being studied for its role as an enzyme inhibitor. The brominated pyrimidine moiety is known to interact with various enzymes, potentially leading to the development of new inhibitors.

Case Study: Kinase Inhibition

Inhibitors derived from pyrimidine structures have shown promise in targeting kinases associated with diseases such as cancer and malaria. For example, studies have identified novel kinase inhibitors based on similar scaffolds that demonstrate potent activity against Plasmodium falciparum kinases .

Material Science Applications

The unique chemical properties of this compound may lead to applications in material science, particularly in the synthesis of new polymers or materials with specific functionalities.

Example Application

Research into the synthesis of polymeric materials incorporating pyrimidine derivatives has shown enhanced thermal stability and mechanical properties, suggesting potential industrial applications .

Proposed Mechanism

- Binding : The compound binds to the active site of target enzymes.

- Inhibition : This binding inhibits enzymatic activity.

- Biological Response : Reduced enzyme activity leads to decreased proliferation of cancer cells or bacteria.

Mechanism of Action

The mechanism of action of 4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Observations:

Substituent Effects on Solubility : Methoxy groups (e.g., in 2,4-Dimethoxy-5,6-dimethylpyrimidine) improve aqueous solubility compared to the bromo-piperidinyl-methoxy motif in the target compound, which may reduce solubility but enhance lipophilicity for membrane penetration .

Electrophilic Reactivity : The bromine atom in the target compound and 5-Bromo-4,6-dimethoxypyrimidine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making both compounds valuable intermediates in drug synthesis .

Spectroscopic and Crystallographic Differences

- Spectroscopy: The target compound’s bromine and methyl groups are expected to cause distinct NMR shifts compared to methoxy-substituted analogues like 2-amino-4-methoxy-6-methylpyrimidine. For instance, the bromine atom induces deshielding in neighboring protons, while methyl groups contribute to upfield shifts .

- Crystal Packing : The title compound’s piperidinyl-methoxy group may introduce steric hindrance, altering crystal packing compared to simpler derivatives like 4,6-dichloro-5-methoxypyrimidine, which forms 3D frameworks via halogen–nitrogen interactions .

Biological Activity

The compound 4-((1-(5-bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a member of the pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

- Molecular Formula : C17H22BrN5O

- Molecular Weight : 392.3 g/mol

- CAS Number : 2640952-34-5

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromopyrimidine with piperidine derivatives, followed by methoxylation to introduce the methoxy group at the appropriate position on the pyrimidine ring. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A431 (vulvar carcinoma) | 12.5 | Induction of apoptosis through mitochondrial pathways | |

| MCF7 (breast cancer) | 9.8 | Inhibition of DNA synthesis and repair mechanisms |

Antimicrobial Activity

In vitro studies have also indicated that certain pyrimidine derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

These findings suggest that the compound may inhibit bacterial growth by interfering with cellular processes such as protein synthesis.

Antiviral Activity

Research has indicated that targeting nucleotide biosynthesis pathways can lead to antiviral effects. The inhibition of pyrimidine metabolism has been linked to reduced replication of viruses like Hepatitis E Virus (HEV).

Case Studies

- Anticancer Efficacy in Vivo

- Mechanistic Insights

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign signals for the piperidine C-H protons (δ 3.5–4.5 ppm) and pyrimidine aromatic protons (δ 8.0–9.0 ppm). Confirm stereochemistry via coupling constants .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (C₁₆H₂₁BrN₆O; exact mass 408.08 g/mol) to rule out bromine loss or dimerization .

- X-ray crystallography : Resolve crystal packing interactions (e.g., Cl···N halogen bonds) to confirm spatial arrangement .

How can contradictory biological activity data for this compound be resolved?

Advanced Research Question

Contradictions often arise from:

- Solubility variations : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid cytotoxicity artifacts .

- Target selectivity profiling : Screen against off-target kinases (e.g., EGFR, CDK2) using competitive binding assays to identify false positives .

- Structural analogs : Compare with 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyrimidine (CAS 2380142-59-4) to isolate substituent-specific effects .

Advanced Research Question

- Substituent modulation : Replace the 5-bromo group with chloro or methoxy groups to assess steric/electronic effects on target binding .

- Piperidine ring modification : Introduce sp³-hybridized substituents (e.g., methyl or cyclopropyl) to evaluate conformational flexibility .

- Computational docking : Use AutoDock Vina to predict binding poses with ATP-binding pockets, prioritizing residues with π-π stacking (pyrimidine) and hydrogen bonding (piperidine) .

How should researchers design experiments to assess metabolic stability?

Advanced Research Question

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Compare half-life (t₁/₂) to control compounds .

- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .

- Prodrug strategies : Mask the methoxy group as a phosphate ester to enhance aqueous solubility and reduce first-pass metabolism .

What crystallographic insights are critical for resolving synthetic intermediates?

Basic Research Question

- Halogen bonding analysis : Identify Cl···N interactions (3.09–3.10 Å) to stabilize intermediate conformers .

- Torsion angle measurement : Ensure the piperidine-methoxy-pyrimidine dihedral angle is <30° to avoid steric clashes .

- Packing motifs : Use Mercury software to visualize herringbone or π-stacked arrangements influencing crystallization efficiency .

How can researchers mitigate batch-to-batch variability in biological assays?

Basic Research Question

- Strict QC protocols : Require ≥98% purity (HPLC) and confirm absence of residual solvents (e.g., DCM ≤ 600 ppm) via GC-MS .

- Stability monitoring : Store lyophilized powder at -80°C and avoid freeze-thaw cycles to prevent bromine dissociation .

- Positive controls : Include reference inhibitors (e.g., staurosporine) in each assay plate to normalize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.